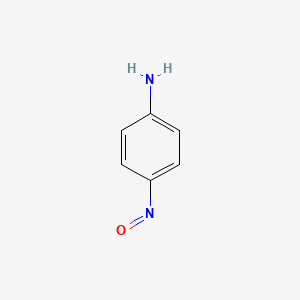

4-Nitrosoaniline

説明

Contextual Significance in Modern Organic Chemistry

The significance of 4-Nitrosoaniline in modern organic chemistry stems primarily from the versatile reactivity of its functional groups. The nitroso group, in conjunction with the hydroxyl group, can form complexes with various metals ekb.eg. This ability makes nitroso-containing compounds valuable in areas ranging from catalysis to the development of corrosion inhibitors ekb.eg. The presence of both an electron-donating amino group and an electron-withdrawing nitroso group on the same aromatic ring creates a "push-pull" system, which is a common motif in molecules designed for applications in nonlinear optics and dye chemistry researchgate.net.

Furthermore, this compound and its derivatives are crucial intermediates in the synthesis of a wide array of organic compounds guidechem.com. They are particularly important in the production of azo dyes. The general synthetic route involves the diazotization of an aromatic amine, such as 4-nitroaniline (B120555) (a related compound), followed by a coupling reaction with an electron-rich species ekb.egresearchgate.net. This foundational reaction is a cornerstone of the dye industry. The reactivity of the nitroso group also makes it a valuable building block for creating complex organic molecules with specific electronic and physical properties chemimpex.com.

Overview of Foundational Research Trajectories

Foundational research involving aromatic nitroso compounds is deeply intertwined with the history of the synthetic dye industry. The discovery that aromatic amines could be chemically modified to produce vibrant colors launched a new era in industrial chemistry unb.ca. Early research focused on the synthesis of dyes via diazo coupling reactions, a process where an amine is converted into a diazonium salt which then acts as an electrophile in an aromatic substitution reaction ekb.eg. For instance, the synthesis of Para Red, one of the first azo dyes, utilizes the diazotization of 4-nitroaniline wikipedia.orgchemeurope.com.

The chemistry of the nitroso group itself has been a subject of extensive study. Aromatic C-nitroso compounds are known to participate in dimerization and can act as both nucleophiles and electrophiles researchgate.net. Early investigations into these compounds laid the groundwork for their use in organic synthesis beyond dye manufacturing. Research also explored their use as vulcanization accelerators in the rubber industry and in fabric printing guidechem.com. These initial applications established the industrial relevance of nitrosoanilines and paved the way for more advanced inquiries into their properties.

Scope of Current Academic Inquiry

Current academic research continues to explore and expand the applications of this compound and related compounds. A significant area of investigation is the development of novel functional dyes and materials. Researchers are synthesizing new azo nitroso-based dispersed dyes and evaluating their performance and durability on modern synthetic fibers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamide 6 (nylon 6) ekb.eg.

Another active research front is in the field of electrochemistry. Studies on the electrochemical behavior of nitroso-anilines in various nonaqueous solvents are providing a deeper understanding of their reduction and oxidation processes researchgate.net. This research is significant because electrochemically generated intermediates, such as p-quinonediimine from the reduction of 4-nitroso-N,N-dimethylaniline, can participate in subsequent reactions to form new molecules, opening up novel synthetic pathways researchgate.net.

Furthermore, the unique electronic structure of these molecules makes them candidates for advanced materials. Derivatives such as N,N-dimethyl-4-nitroaniline are studied as model compounds for non-linear optical (NLO) organic materials and have been shown to enable holographic recording in photopolymers researchgate.net. Recent findings have also identified superplasticity in single crystals of N,N-dimethyl-4-nitroaniline, a property that could pave the way for new methods of molding and applying functional organic solids researchgate.net. The catalytic reduction of the related compound 4-nitroaniline to p-phenylenediamine (B122844) using metallic nanoparticles is another area of intense interest, driven by the need for environmentally benign industrial processes taylorandfrancis.com.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆N₂O nih.gov |

| Molar Mass | 122.12 g/mol nih.gov |

Table 2: Summary of Recent Research Findings

| Research Area | Compound Studied | Key Finding |

|---|---|---|

| Dye Synthesis | Azo nitroso naphthalene (B1677914) dyes from 4-nitroaniline | Synthesized dyes showed good dyeing properties and durability on PET and nylon 6 fabrics. ekb.eg |

| Electrochemistry | 4-nitroso-N,N-dimethylaniline | Reduction occurs in two consecutive steps in nonaqueous solvents, generating reactive intermediates for synthesis. researchgate.net |

| Materials Science | N,N-dimethyl-4-nitroaniline | Demonstrated single-crystal-to-single-crystal superplastic deformation without heating. researchgate.net |

| Non-Linear Optics | N,N-dimethyl-4-nitroaniline | Doping with this compound enables red-light holographic recording in photopolymers. researchgate.net |

Structure

2D Structure

3D Structure

特性

CAS番号 |

659-49-4 |

|---|---|

分子式 |

C6H6N2O |

分子量 |

122.12 g/mol |

IUPAC名 |

4-nitrosoaniline |

InChI |

InChI=1S/C6H6N2O/c7-5-1-3-6(8-9)4-2-5/h1-4H,7H2 |

InChIキー |

SALQMMXSINGXMI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)N=O |

正規SMILES |

C1=CC(=CC=C1N)N=O |

melting_point |

173.5 °C |

他のCAS番号 |

659-49-4 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Pathways for 4 Nitrosoaniline and Its Derivatives

Established Synthetic Routes

Traditional methods for the synthesis of 4-nitrosoaniline have been well-documented, primarily relying on the nitrosation of aniline (B41778) precursors and other preparative strategies from varied feedstocks.

Nitrosation Reactions of Aniline Precursors

The most conventional route to this compound involves the nitrosation of aniline or its derivatives. This process typically utilizes nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to introduce a nitroso group (-N=O) onto the aromatic ring. Current time information in Bangalore, IN. A key example is the synthesis of N,N-dimethyl-4-nitrosoaniline, where N,N-dimethylaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures. google.com

A significant variation of this approach is the Fischer-Hepp rearrangement. In this reaction, an N-nitroso derivative of a secondary aromatic amine is first synthesized and then rearranged to the C-nitroso isomer, typically the para-substituted product, under acidic conditions. google.comgoogle.com For instance, N-nitrosoaniline can be synthesized from aniline and sodium nitrite and subsequently undergo the Fischer-Hepp rearrangement to yield this compound. google.com However, this method can be hampered by denitrosation as a side reaction, leading to the formation of environmentally undesirable nitroso compounds. google.com

Alternative Preparative Strategies from Diverse Feedstocks

Beyond direct nitrosation of aniline, alternative feedstocks have been explored for the synthesis of this compound. One notable method involves the reaction of p-nitrosophenol with ammonia (B1221849) or ammonium (B1175870) chloride. google.comgoogle.com While conceptually straightforward, this approach is often plagued by low yields of the desired this compound. google.com

A more recent and efficient strategy utilizes nitrobenzene (B124822) and urea (B33335) as starting materials. This method, which can be performed in a polar organic solvent in the presence of a base, offers high selectivity and yield. ineosopen.org The reaction of nitrobenzene with urea as an amine donor is advantageous due to the low cost of the reagents and the formation of an unstable intermediate that readily decomposes to this compound and 4-nitroaniline (B120555), simplifying the process and reducing reaction times. google.comineosopen.org Furthermore, this approach avoids the generation of hazardous waste associated with other methods. ineosopen.org Other nitroaromatic compounds can also serve as precursors in three-component ring transformations to produce 4-nitroaniline derivatives. mdpi.com

Novel and Catalytic Synthetic Approaches

In the quest for more efficient, selective, and environmentally benign synthetic routes, researchers have investigated novel catalytic, electrochemical, and sonochemical methods for the preparation of this compound and its derivatives.

Metal-Catalyzed Syntheses of this compound Derivatives

While direct metal-catalyzed synthesis of this compound is not extensively documented, related metal-catalyzed reactions involving N-nitrosoanilines highlight the potential of this approach. For example, rhodium(III)-catalyzed annulation reactions of N-nitrosoanilines have been employed in the synthesis of functionalized quinolones. Such catalytic systems demonstrate the reactivity of the nitroso group and the potential for developing selective C-H functionalization and cyclization reactions to access a variety of this compound derivatives. The development of these methods could lead to more efficient and atom-economical syntheses of complex molecules derived from this compound.

Electrochemical and Sonochemical Synthesis Protocols

Electrochemical methods offer a green and efficient alternative for the synthesis of this compound derivatives. The electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of nucleophiles like arylsulfinic acids has been shown to produce disulfonamide and sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. rsc.org This method provides a reagent-less approach with safe waste products. researchgate.net Furthermore, electrochemical pre-activation strategies have been developed for the selective recognition and determination of nitroaniline isomers, a process that involves the reduction of nitroaniline to nitrosoaniline as an intermediate step. acs.org This suggests the feasibility of direct electrochemical synthesis of this compound from aniline under controlled potential.

Sonochemical methods, which utilize ultrasound to induce chemical reactions, have also been explored. While direct sonochemical synthesis of this compound is not widely reported, ultrasound has been used to assist in the synthesis of various nanomaterials that serve as catalysts in related reactions, such as the reduction of 4-nitroaniline. researchgate.netnih.govfrontiersin.org The application of sonochemistry can lead to faster reaction times, higher yields, and the production of materials with unique properties. nih.gov The principles of sonochemistry, particularly the generation of localized high temperatures and pressures, could potentially be applied to enhance the efficiency of traditional this compound synthesis methods.

Mechanistic Elucidation of Formation Pathways

Understanding the mechanistic pathways of this compound formation is crucial for optimizing existing synthetic routes and designing new ones. The primary mechanism of interest is the nitrosation of aniline.

In acidic solution, the nitrosating agent is typically the nitrosonium ion (NO⁺), which is generated from nitrous acid. The reaction with aniline can proceed through two main pathways. The first involves the initial formation of an N-nitrosoamine, which then undergoes the Fischer-Hepp rearrangement to the C-nitroso product. The mechanism of the Fischer-Hepp rearrangement itself has been a subject of debate. Evidence suggests that it is an intramolecular process, where the nitroso group migrates from the nitrogen to the para position of the aromatic ring within the same molecule. This is supported by the observation that the rearrangement is not significantly affected by the presence of external "nitrite traps."

An alternative pathway involves the direct electrophilic attack of the nitrosonium ion on the electron-rich aromatic ring of aniline at the para position to form a sigma complex, which then loses a proton to yield this compound. Kinetic studies on the nitrosation of aniline by dinitrogen tetroxide (N₂O₄) in non-aqueous solvents have shown that the reaction is first-order with respect to N₂O₄ and zero-order with respect to aniline. rsc.org This indicates that the rate-determining step is the formation of the nitrosating agent, NO⁺, from N₂O₄. rsc.org The acidity of the medium and the nature of the solvent play significant roles in the reaction kinetics and the predominant mechanistic pathway. rsc.org

Detailed Reaction Mechanisms in Synthesis

The synthesis of this compound can be achieved through several distinct chemical pathways. The most prominent methods include the Fischer-Hepp rearrangement, vicarious nucleophilic substitution of nitrobenzene, and the amination of p-nitrosophenol. Each of these routes involves unique mechanistic steps to achieve the desired C-nitrosation of the aniline core.

Fischer-Hepp Rearrangement

A traditional and widely studied method for preparing 4-nitrosoanilines is the Fischer-Hepp rearrangement. This reaction involves the acid-catalyzed intramolecular transformation of an N-nitrosoaniline (or its N-alkyl derivatives) to the corresponding C-nitroso isomer, predominantly the para-substituted product. dur.ac.ukresearchgate.net

The synthesis begins with the nitrosation of a secondary aniline, such as N-methylaniline, using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the N-nitrosoamine precursor. This precursor is then treated with an acid, typically hydrochloric acid, to induce the rearrangement. researchgate.net

The mechanism of the Fischer-Hepp rearrangement is complex and has been the subject of extensive study. It is now widely accepted that the reaction is primarily an intramolecular process , rather than a simple intermolecular denitrosation followed by C-nitrosation. sioc-journal.cnsci-hub.se Key mechanistic features include:

Protonation: The reaction is initiated by the protonation of the N-nitrosoamine at the oxygen atom of the nitroso group. This step is a fast, reversible equilibrium. dur.ac.uk

Concurrent Rearrangement and Denitrosation: The protonated N-nitrosoamine can undergo two competing pathways: a reversible cleavage of the N-N bond (denitrosation) to yield the secondary amine and a nitrosating agent (like NO⁺ or its carrier), and the intramolecular rearrangement to the C-nitroso product. sioc-journal.cn Experimental evidence, such as the reaction proceeding even in the presence of "nitrite traps" (e.g., urea, sulfamic acid) that would consume any free nitrosating agent, strongly supports a pathway where the nitroso group migrates without fully detaching from the molecule. sioc-journal.cnrsc.org

Formation of a σ-Complex: The intramolecular migration of the nitroso group to the para position of the aromatic ring proceeds through a Wheland-type intermediate, also known as a σ-complex. rsc.org

Rate-Limiting Deprotonation: The final step is the deprotonation of the σ-complex to restore aromaticity, yielding the stable p-nitrosoaniline product. Kinetic isotope effect studies, where the hydrogen at the para position is replaced by deuterium, show a kH/kD value of approximately 2.4. rsc.org This indicates that the breaking of the C-H bond is part of the rate-determining step of the rearrangement. rsc.orgresearch-solution.com

Vicarious Nucleophilic Substitution (VNS)

A more modern and efficient route to this compound involves the direct reaction of nitrobenzene with urea under basic conditions. organic-chemistry.org This method is a specific example of vicarious nucleophilic substitution (VNS) of hydrogen, a reaction class where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile bearing a leaving group. organic-chemistry.orgkuleuven.be

The mechanism for the synthesis of this compound from nitrobenzene and urea proceeds as follows:

Nucleophile Generation: A strong base (e.g., potassium hydroxide) deprotonates urea to generate the active nucleophile. kuleuven.be

Nucleophilic Attack and σ-Adduct Formation: The urea anion attacks the electron-deficient nitrobenzene ring, primarily at the ortho and para positions, to form a negatively charged σ-adduct known as a Meisenheimer complex. sci-hub.sekuleuven.be

Elimination and Rearomatization: The reaction is facilitated by the presence of a "vicarious" leaving group on the nucleophile. In the case of urea, subsequent base-induced elimination steps and tautomerization lead to the formation of the nitroso group at the para position and restoration of the aromatic ring. This process is formally an oxidation, often requiring the presence of an oxidant like oxygen. sci-hub.se

This method offers significant advantages, including high selectivity for the para isomer, high yields (reportedly up to 87-98%), and the use of inexpensive starting materials. organic-chemistry.org

Amination of p-Nitrosophenol

Another established route is the reaction of p-nitrosophenol with ammonia or an ammonium salt. researchgate.net This reaction is a form of nucleophilic aromatic substitution. The mechanism is analogous to the conversion of phenols to anilines, where the hydroxyl group is displaced by an amino group. The electron-withdrawing nitroso group activates the aromatic ring, making the carbon atom attached to the hydroxyl group susceptible to nucleophilic attack by ammonia. The reaction likely proceeds through a Meisenheimer-like intermediate, followed by the elimination of a water molecule to yield this compound.

Kinetic Studies of Preparative Processes

Kinetic investigations provide crucial insights into the reaction rates and mechanisms of this compound synthesis. Most detailed studies have focused on the Fischer-Hepp rearrangement and the initial nitrosation step.

Kinetics of the Fischer-Hepp Rearrangement

Kinetic studies on the Fischer-Hepp rearrangement have been instrumental in elucidating its mechanism, often using N-methyl-N-nitrosoaniline as a model substrate.

Rate Law and Acid Catalysis: The rearrangement is acid-catalyzed. For N-methyl-N-nitrosoaniline in aqueous hydrochloric acid, the rate equation is expressed as v = k[PhNMeNO]h₀¹.¹⁷, where h₀ is the Hammett acidity function. research-solution.com This demonstrates a strong dependence on the acidity of the medium. However, at very high acidities (e.g., >9.7 M H₂SO₄), the rate constant for rearrangement levels off and then decreases. research-solution.com This is attributed to the final proton transfer from the aromatic ring to the solvent becoming rate-limiting. research-solution.com

Substituent Effects: The rate of rearrangement is increased by electron-donating substituents on the aromatic ring (e.g., 3-methyl, 3-methoxy) and decreased by electron-withdrawing groups (e.g., 3-chloro, 3-nitro). rsc.org This confirms the electrophilic character of the migrating nitroso group and supports a mechanism involving an electrophilic attack on the aromatic ring. rsc.org

Kinetic Isotope Effect: A primary kinetic isotope effect of kH/kD ≈ 2.4 is observed when the para-hydrogen is replaced by deuterium, confirming that the C-H bond breaking is a rate-determining step. rsc.org

These kinetic findings, particularly the rate law and the isotope effect, are inconsistent with a simple intermolecular mechanism and provide strong support for the intramolecular pathway described previously, which proceeds concurrently with a reversible denitrosation. sioc-journal.cn

Table 1: Summary of Kinetic Data for the Fischer-Hepp Rearrangement of N-Methyl-N-nitrosoaniline

| Parameter | Observation | Implication on Mechanism |

|---|---|---|

| Rate Law | v = k[Substrate]h₀¹.¹⁷ | Strong dependence on acid concentration, consistent with a protonated intermediate. |

| Substituent Effect | Rate enhanced by electron-donating groups. | Supports an electrophilic substitution-type mechanism. rsc.org |

| Kinetic Isotope Effect | kH/kD ≈ 2.4 for para-H substitution. | C-H bond cleavage is part of the rate-determining step. rsc.org |

| Effect of High Acidity | Rate levels off and decreases above ~9.7 M H₂SO₄. | Final proton transfer to the solvent becomes rate-limiting. research-solution.com |

Kinetics of Nitrosation

The formation of the N-nitrosoamine precursor is the initial step in the Fischer-Hepp pathway. The kinetics of nitrosation are highly dependent on the nitrosating agent and the reaction conditions.

Nitrosation with N₂O₄: In non-aqueous donor solvents like acetonitrile (B52724), the nitrosation of aniline with dinitrogen tetroxide (N₂O₄) is first-order with respect to N₂O₄ and zero-order with respect to aniline. The rate-determining step is the formation of the active nitrosating agent, the nitrosonium ion (NO⁺), from N₂O₄. The observed rate constant varies with the solvent's solvating ability.

Table 2: Kinetic Data for Nitrosation of Aniline with N₂O₄ in Different Solvents

| Solvent | Reaction Order (Aniline) | Reaction Order (N₂O₄) | Rate Constant (k) (s⁻¹) |

|---|---|---|---|

| Ethyl Acetate (B1210297) | 0 | 1 | 7.195 x 10⁻³ |

| Acetonitrile | 0 | 1 | 4.773 x 10⁻³ |

| Acetonitrile + Ethyl Acetate (1:1 v/v) | 0 | 1 | 3.216 x 10⁻³ |

Data sourced from a study on the nitrosation of aniline by N₂O₄.

Nitrosation with Nitrous Acid: In aqueous acid, the nitrosation of amines by nitrous acid (HNO₂) typically follows a rate law that is first order in the amine and often involves the nitrous acidium ion (H₂NO₂⁺) or the nitrosonium ion (NO⁺) as the key electrophile. The reaction is also subject to catalysis by anions such as chloride and bromide, which form more potent nitrosating agents (NOCl and NOBr, respectively).

Chemical Reactivity and Mechanistic Investigations of 4 Nitrosoaniline

Intramolecular Reactivity Profiles

4-Nitrosoaniline exists in a tautomeric equilibrium with its p-benzoquinone imine oxime form. This intramolecular relationship is analogous to the more widely studied tautomerism of p-nitrosophenol, which exists predominantly in its quinone monoxime form. stackexchange.com In the case of this compound, the equilibrium involves the migration of a proton from the amino group to the oxygen atom of the nitroso group, resulting in the formation of a quinonoid ring structure. kfnl.gov.sa

This tautomerization is significant as the two forms exhibit different reactivity. The nitroso form possesses a classic aromatic structure, while the quinone imine oxime form has a non-aromatic, quinonoid structure. stackexchange.com Although the aromatic form is generally more stable, the quinonoid tautomer is stabilized by the formation of the oxime group. stackexchange.com Studies on related o-nitrosoaniline complexes suggest that the quinoneimine-oxime moiety is a prevalent structural feature, indicating that this tautomer plays a crucial role in the compound's chemistry, particularly in coordination with metal ions. kfnl.gov.sa The presence of an intramolecular hydrogen bond in derivatives of the constitutional isomer 2-nitroaniline (B44862), which creates a stable six-membered chelate ring, further highlights the importance of such intramolecular interactions in influencing the structure and reactivity of these compounds. acs.org

Intermolecular Reaction Dynamics

Reduction: The reduction of this compound is a significant transformation, primarily yielding p-phenylenediamine (B122844). google.com This conversion is a key step in various industrial applications. google.comwikipedia.org The reduction can be achieved through catalytic hydrogenation or by using reducing agents like iron metal in an acidic medium. wikipedia.org Mechanistically, the reduction of the related compound 4-nitroaniline (B120555) often follows pseudo-first-order kinetics, particularly when using nanocatalysts. tandfonline.comrsc.org The process involves the transfer of electrons from a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to the nitro(so) group, facilitated by the surface of a metal catalyst. tandfonline.comresearchgate.net The reaction mechanism for the reduction of 4-nitroaniline to p-phenylenediamine using a Titania@ITO-grown nanocatalyst has been proposed, illustrating the stepwise conversion. researchgate.net

Oxidation: this compound can be oxidized, though specific mechanistic studies are less common than for its reduction. The oxidation of the amino group to a nitroso group is a known transformation for anilines. For instance, 4-nitroaniline can be oxidized to 4-nitro-nitrosobenzene using reagents like potassium peroxymonosulfate. researchgate.net The N,N-dimethyl derivative, N,N-dimethyl-4-nitrosoaniline, is used as a chemical probe for detecting singlet oxygen. It is bleached via oxidation in the presence of singlet oxygen, a process that can be monitored by the reduction in its absorbance. sigmaaldrich.comsigmaaldrich.comnih.gov This indicates that the nitroso group itself can participate in oxidative reactions. The oxidation of nitrosamines to their corresponding nitramines can be achieved with strong oxidizing agents like peroxytrifluoroacetic acid. nih.gov

Table 1: Reduction of 4-Nitroaniline Derivatives with Nanocatalysts

| Catalyst System | Reducing Agent | Key Finding |

|---|---|---|

| Fe₃O₄-Au Nanoparticles | 2-propanol/H₂O | Fe₃O₄-Au showed significantly higher catalytic activity compared to bare Fe₃O₄, with the reaction following pseudo-first-order kinetics. acs.org |

| Silver Nanoparticle-loaded Microgels | NaBH₄ | The reaction follows the Langmuir-Hinshelwood mechanism and pseudo-first-order kinetics, allowing for the selective reduction to p-phenylenediamine. tandfonline.com |

Electrophilic Transformations: The aromatic ring of this compound is subject to electrophilic attack, though the strong electron-withdrawing nature of the nitroso group can influence reactivity. Compared to the nitro group, the nitroso group has a stronger electron-withdrawing effect, which can deactivate the ring towards further electrophilic substitution. marquette.edu In the synthesis of 4-nitroaniline from aniline (B41778), an electrophilic aromatic substitution is the key step to introduce the nitro group at the para position. To prevent the amino group from becoming a meta-director upon protonation, it is often protected as an acetamide. wikipedia.orgchemeurope.combyjus.com

Nucleophilic Transformations: The amino group of this compound allows it to act as a nucleophile. It can undergo reactions such as nucleophilic addition. For example, 4-nitroaniline can react with methyl acrylate (B77674) in an aza-Michael reaction, demonstrating the nucleophilicity of the amino group. researchgate.netchemicalbull.com Additionally, the synthesis of 4-nitroaniline can be achieved via nucleophilic aromatic substitution, where 4-nitrochlorobenzene is treated with ammonia (B1221849). wikipedia.org A method for preparing this compound involves the reaction of urea (B33335) and nitrobenzene (B124822) in the presence of a base, proceeding through a nucleophilic aromatic substitution of hydrogen (NASH) mechanism. google.comgoogle.com

Metal-Catalyzed Transformations Involving this compound

While direct mechanistic studies on this compound in allylic amination are not extensively detailed in the provided results, the broader context of metal-catalyzed allylic aminations provides insight. These reactions often involve the direct activation of allylic C-H bonds by a metal catalyst, such as rhodium or copper complexes, to form a metal-π-allyl intermediate. chemrxiv.orggoogle.com For N-nitrosoanilines, the nitroso group can act as a directing group, coordinating to the metal center and facilitating ortho C-H activation. frontiersin.org

In a proposed mechanism for rhodium-catalyzed allylic C-H amination, a Cp*Rh(π-allyl) complex is formed via C-H activation. chemrxiv.org An external oxidant can then induce reductive elimination of an allyl-ligand species. The final amination step can proceed through either an inner-sphere amination catalyzed by the rhodium complex or a nucleophilic substitution on an allylic intermediate catalyzed by a Lewis acid like Ag⁺. chemrxiv.org Copper-catalyzed systems are also used for asymmetric allylic amination, where an active catalyst is formed in situ from a Cu(I) compound and a chiral ligand, reacting with olefins and hydroxylamines. google.com The nitroso group's ability to engage in [3+2] cycloadditions with olefins, a reaction related to allylic amination, is also a key aspect of its reactivity.

This compound and its derivatives are effective substrates in metal-catalyzed oxidative coupling reactions. The nitroso group can serve as a traceless directing group, enabling regioselective C-H functionalization. frontiersin.org

Rhodium(III)-catalyzed oxidative coupling of N-nitrosoanilines with various partners has been developed. For example, coupling with allyl alcohols proceeds via an initial ortho C-H activation to form a five-membered rhodacycle intermediate. frontiersin.org Subsequent coordination and migratory insertion of the allyl alcohol lead to a seven-membered rhodacycle, which then undergoes β-hydride elimination to yield the ortho-alkylated product and regenerate the Rh(III) catalyst. frontiersin.org Similarly, rhodium catalysis enables the oxidative C-H/C-H cross-coupling of N-nitrosoanilines with heteroarenes, providing a route to (2-aminophenyl)heteroaryl compounds under mild conditions. rsc.org Copper(II) has also been used to catalyze the oxidative cross-dehydrogenative C-H/N-H coupling of sulfoximines with arenes, a related C-N bond-forming reaction. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Acetamidonitrobenzene |

| 4-Aminodiphenylamine |

| 4-Nitro-nitrosobenzene |

| 4-Nitroaniline |

| 4-Nitrochlorobenzene |

| 4-Nitrodiphenyl amine |

| 4-Nitrophenol (B140041) |

| This compound |

| Acetanilide |

| Acetic acid |

| Ammonia |

| Aniline |

| Benzamide |

| Benzoic acid |

| p-Benzoquinone imine oxime |

| Copper(II) |

| Iron |

| Methyl acrylate |

| N,N-dimethyl-4-nitrosoaniline |

| N-Acetyl-4-nitroaniline |

| N-nitrosoaniline |

| Nitrobenzene |

| p-Phenylenediamine |

| p-nitrosophenol |

| Peroxytrifluoroacetic acid |

| Potassium peroxymonosulfate |

| Rhodium(III) |

| Sodium borohydride |

C-H Activation Studies on N-Nitrosoanilines

The nitroso group in N-nitrosoanilines has been identified as an effective directing group for transition-metal-catalyzed C-H bond activation. mdpi.com This strategy enables the functionalization of the ortho C-H bond, leading to the synthesis of various complex molecules.

Rhodium(III) catalysts have been extensively used for the C-H activation of N-nitrosoanilines. frontiersin.org For instance, the rhodium(III)-catalyzed oxidative coupling of N-nitrosoanilines with substituted allyl alcohols provides an efficient route to functionalized N-nitroso ortho β-aryl aldehydes and ketones. frontiersin.org This reaction demonstrates high functional group tolerance and proceeds with low catalyst loading. frontiersin.org The activation has been observed to occur at the less sterically hindered ortho-position of the nitrosoaniline. frontiersin.org The versatility of the N-nitroso directing group is further highlighted by its ability to facilitate subsequent C-H activation at the other ortho-position. frontiersin.org

Further studies have explored the Rh(III)-catalyzed C-H activation of N-nitrosoanilines with other coupling partners. Reactions with α,β-unsaturated aldehydes and ketones have been demonstrated. frontiersin.org Additionally, Rh(III)-catalyzed [3+2] cyclization with iodonium (B1229267) ylides has been developed to form tetrahydrocarbazol-4-ones under mild conditions without needing an external oxidant. mdpi.com This transformation proceeds through C-H bond activation, carbene migratory insertion, and subsequent protonation and cyclization steps. mdpi.com Condition-controlled Rh(III)-catalyzed C-H annulation of N-nitrosoanilines with iodonium ylides can lead to different products depending on the reaction pathway. mdpi.com

Another significant advancement is the Rh(III)-catalyzed α-fluoroalkenylation of N-nitrosoanilines using 2,2-difluorovinyl tosylates. rsc.org This reaction, which proceeds via chelation-assisted C–H activation, olefin insertion, and β-F elimination, yields monofluoroalkenes with high Z-selectivity under mild, redox-neutral conditions. rsc.org The N-nitroso group also directs the synthesis of functionalized 4-quinolones through a Rh-catalyzed [3+3] annulation reaction with cyclopropenones. mdpi.com

Palladium catalysts have also been employed in the ortho-functionalization of N-nitrosoanilines. A notable example is the palladium-catalyzed ortho-acyloxylation via direct sp² C–H bond activation. rsc.org This reaction utilizes PhI(OAc)₂ as the oxidant and can be applied to N-nitrosoanilines bearing both electron-donating and electron-withdrawing groups. rsc.org The resulting acyloxylated products can be readily converted to 2-(methylamino)phenols through simple reduction. rsc.org

Table 1: Transition-Metal-Catalyzed C-H Activation Reactions of N-Nitrosoanilines

| Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Rhodium(III) | Substituted Allyl Alcohols | ortho β-Aryl Aldehydes/Ketones | frontiersin.org |

| Rhodium(III) | Iodonium Ylides | Tetrahydrocarbazol-4-ones | mdpi.com |

| Rhodium(III) | 2,2-Difluorovinyl Tosylates | ortho-Monofluoroalkenes | rsc.org |

| Rhodium(III) | Cyclopropenones | Functionalized 4-Quinolones | mdpi.com |

| Palladium(II) | Carboxylic Acids (with PhI(OAc)₂) | ortho-Acyloxyanilines | rsc.org |

Derivatization Pathways and Chemical Product Formation

This compound is a versatile chemical intermediate used in the synthesis of a wide range of organic compounds, particularly heterocyclic structures and dyes. ontosight.aiiiste.org Its reactivity is centered around the nitroso and amino functional groups.

One primary application is in the synthesis of azo dyes. iiste.orgsolubilityofthings.com Through diazotization of its amino group, 4-nitroaniline (a related compound) can be coupled with various aromatic compounds, such as quinolin-8-ol and its derivatives, to produce intensely colored heterocyclic azo dyes. iiste.org

This compound also serves as a key building block for more complex heterocyclic systems. It can react with indole-3-carboxaldehyde (B46971) to form an indole (B1671886) N-(1H-indol-3-yl methylene)-4-nitroaniline Schiff base, which is a precursor for synthesizing various N-substituted indole compounds. nih.gov Similarly, it participates in reactions to form seven-membered heterocyclic compounds. connectjournals.com For example, a Schiff base derived from 4-nitroaniline can react with anhydrides like phthalic, maleic, or succinic anhydride (B1165640) to yield 1,3-oxazepine derivatives. connectjournals.com Furthermore, this compound is used in the synthesis of Mannich bases, which are important in medicinal chemistry. journalgrid.com

Industrially, 4-nitroaniline is a significant precursor to p-phenylenediamine, a crucial component in dye manufacturing, which is produced via reduction of the nitro group. wikipedia.org It is also a starting material for 2,6-dichloro-4-nitroaniline, another compound used in dyes. wikipedia.org Another important industrial reaction is the nucleophilic aromatic substitution (NASH) reaction between aniline and nitrobenzene to produce 4-nitrodiphenylamine (B16768) (4-NDPA), a precursor for rubber antiozonants. google.com

While the derivatization of 4-nitroaniline is common for synthesis, its use in analytical derivatization for techniques like HPLC has been met with challenges. For instance, the reaction between benzyl (B1604629) bromide and 4-nitroaniline for derivatization purposes was found to hardly proceed. nih.gov However, derivatization with benzoyl chloride has been successfully used for the LC-MS/MS determination of p-nitroaniline. embrapa.br

Table 2: Examples of Products Derived from this compound and 4-Nitroaniline

| Reactant(s) | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Diazotized 4-Nitroaniline + Quinolin-8-ol | Azo Coupling | Heterocyclic Azo Dyes | iiste.org |

| Indole-3-carboxaldehyde + 4-Nitroaniline | Schiff Base Formation | Indole Derivatives | nih.gov |

| Schiff Base of 4-Nitroaniline + Anhydrides | Cycloaddition | 1,3-Oxazepine Derivatives | connectjournals.com |

| 4-Nitroaniline + Formaldehyde + Amine | Mannich Reaction | Mannich Bases | journalgrid.com |

| 4-Nitroaniline | Reduction | p-Phenylenediamine | wikipedia.org |

| Aniline + Nitrobenzene | Nucleophilic Aromatic Substitution | 4-Nitrodiphenylamine | google.com |

Advanced Spectroscopic and Structural Characterization of 4 Nitrosoaniline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural arrangement of 4-nitroaniline (B120555). The vibrational modes are sensitive to the molecular symmetry and the electronic effects of the substituent groups.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 4-nitroaniline exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups and the aromatic ring. The primary aromatic amine group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. jchps.com In one study, bands observed at 3434 cm⁻¹ and 3540 cm⁻¹ were assigned to the symmetric and asymmetric N-H stretching modes, respectively. jchps.com The nitro group (-NO₂) also presents strong, characteristic bands; the asymmetric and symmetric stretching vibrations are typically found near 1580 cm⁻¹ and 1320 cm⁻¹, respectively. jchps.com The C-N stretching vibration gives rise to peaks in the 1244-1335 cm⁻¹ range. researchgate.net The aromatic ring itself contributes multiple bands, including C-H stretching above 3000 cm⁻¹ and C-C stretching vibrations within the 1200-1650 cm⁻¹ range. jchps.com

Table 1: Selected FT-IR Peaks for 4-Nitroaniline

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 3540 | Asymmetric N-H Stretch | jchps.com |

| 3434 | Symmetric N-H Stretch | jchps.com |

| 3100, 3045, 3041 | C-H Stretch | jchps.com |

| 1628 | NH₂ Scissoring | researchgate.net |

| 1580 | Asymmetric NO₂ Stretch | jchps.com |

| 1528, 1420, 1330 | C-C Stretch | jchps.com |

| 1320 | Symmetric NO₂ Stretch | jchps.com |

| 1283-1244 | C-N Stretch | researchgate.net |

| 935, 926, 803, 783 | C-H Out-of-plane Bend | jchps.com |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR analysis. In the Raman spectrum of 4-nitroaniline, the symmetric vibrations of the molecule are often more intense. For instance, the symmetric stretching vibration of the nitro group is prominent, with a strong band reported at 1318 cm⁻¹. jchps.com The asymmetric stretch of the nitro group is also observed around 1583 cm⁻¹. jchps.com Similar to the FT-IR spectrum, N-H stretching modes are found at high wavenumbers, with symmetric and asymmetric vibrations identified at 3436 cm⁻¹ and 3545 cm⁻¹, respectively. jchps.com The C-C stretching modes of the aromatic ring are also clearly visible in the Raman spectrum, with bands reported at 1577, 1530, 1473, and 1328 cm⁻¹. jchps.com

Table 2: Selected FT-Raman Peaks for 4-Nitroaniline

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 3545 | Asymmetric N-H Stretch | jchps.com |

| 3436 | Symmetric N-H Stretch | jchps.com |

| 3098, 3095, 3038 | C-H Stretch | jchps.com |

| 1583 | Asymmetric NO₂ Stretch | jchps.com |

| 1577, 1530, 1473 | C-C Stretch | jchps.com |

| 1318 | Symmetric NO₂ Stretch | jchps.com |

| 1273, 1261 | C-N Stretch | jchps.com |

| 938, 927, 807 | C-H Out-of-plane Bend | jchps.com |

Vibrational Mode Assignment and Analysis

The assignment of vibrational modes in 4-nitroaniline is often supported by quantum chemical calculations, such as Density Functional Theory (DFT). sphinxsai.comnih.govresearchgate.net These theoretical calculations help to accurately assign the observed experimental frequencies from FT-IR and Raman spectra to specific molecular motions. The molecule, consisting of 16 atoms, has 42 normal modes of vibration. jchps.com The combination of experimental data and theoretical calculations provides a comprehensive understanding of the molecule's vibrational behavior. Key assignments include the distinct stretching and bending modes of the amino (-NH₂) and nitro (-NO₂) groups, as well as the various stretching and deformation modes of the benzene (B151609) ring.

Table 3: Consolidated Vibrational Mode Assignments for 4-Nitroaniline

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric N-H Stretch | 3540 | 3545 | jchps.com |

| Symmetric N-H Stretch | 3434 | 3436 | jchps.com |

| Aromatic C-H Stretch | 3100-3041 | 3098-3038 | jchps.com |

| Asymmetric NO₂ Stretch | 1580 | 1583 | jchps.com |

| Symmetric NO₂ Stretch | 1320 | 1318 | jchps.com |

| Aromatic C-C Stretch | 1528, 1420 | 1577, 1530, 1473 | jchps.com |

| C-N Stretch | 1265 | 1273, 1261 | jchps.com |

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the 4-nitroaniline molecule. These studies are crucial for understanding its color, photophysical properties, and the charge-transfer characteristics inherent to its donor-acceptor structure.

Ultraviolet-Visible (UV-Vis) Absorption Studies

The UV-Vis absorption spectrum of 4-nitroaniline is characterized by a strong absorption band in the ultraviolet region, which is attributed to a π → π* transition with significant intramolecular charge transfer (ICT) character. This ICT occurs from the electron-donating amino group (HOMO) to the electron-accepting nitro group (LUMO). The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. e-journals.in Generally, as the polarity of the solvent increases, the λₘₐₓ shifts to longer wavelengths (a bathochromic or red shift), which is indicative of a charge-transfer transition. e-journals.in For example, the λₘₐₓ has been reported at 322 nm in methylcyclohexane (B89554) and at 374 nm in 95% ethanol. conicet.gov.arnih.gov

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) of 4-Nitroaniline in Various Solvents

| Solvent | λₘₐₓ (nm) | Reference |

|---|---|---|

| Methylcyclohexane | 322 | conicet.gov.ar |

| Dioxane | ~322 | conicet.gov.ar |

| Ethanol (95%) | 374 | nih.gov |

| Choline chloride/Glycerol | ~410 | rsc.org |

Photoluminescence Properties

Unlike many aromatic compounds, 4-nitroaniline is generally not considered photoluminescent. Instead, it is widely recognized and utilized as an effective fluorescence quencher. conicet.gov.arnih.gov Quenching is a process that decreases the fluorescence intensity of a given substance (a fluorophore). 4-nitroaniline can quench the fluorescence of various molecules through processes like electron or energy transfer. conicet.gov.ar Studies have shown its ability to quench the fluorescence of compounds like pyrene (B120774) and various metal-organic frameworks. nih.govrsc.orgtandfonline.com The efficiency of quenching can be very high; for example, one zinc-based coordination polymer used as a sensor for 4-nitroaniline showed a quenching efficiency of 98.9%. tandfonline.comresearchgate.net This property is exploited in the development of chemical sensors, where the reduction in fluorescence of a sensor molecule upon interaction with 4-nitroaniline is used for its detection and quantification. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For 4-nitrosoaniline, both ¹H and ¹³C NMR spectroscopy provide crucial data for structural confirmation.

In ¹H NMR spectra of 4-nitroaniline, the precursor to this compound, characteristic signals for the aromatic protons and the amino group protons are observed. For instance, in a spectrum recorded in a mixture of CDCl₃ and DMSO-d₆, the aromatic protons appear as distinct multiplets, while the amino protons show a specific chemical shift. spectrabase.com A study of p-nitroaniline in acetone (B3395972) at 300 MHz showed aromatic proton signals at approximately 8.02 ppm and 6.76 ppm. chemicalbook.com Another analysis in CDCl₃ at 89.56 MHz identified aromatic proton shifts at 7.972 ppm and 6.71 ppm, with the amino proton at 6.64 ppm. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum of 4-nitroaniline in D₂O shows distinct peaks for the different carbon atoms in the benzene ring. hmdb.ca Experimental data for 4-nitroaniline shows signals for the carbon atoms, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. nih.govchemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for 4-Nitroaniline

| Solvent | Frequency (MHz) | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|---|

| Acetone | 300 | 8.02, 6.76 | Aromatic Protons | chemicalbook.com |

| CDCl₃ | 89.56 | 7.972, 6.71 | Aromatic Protons | chemicalbook.com |

| CDCl₃ | 89.56 | 6.64 | Amino Proton | chemicalbook.com |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

A three-dimensional refinement of the crystal structure of 4-nitroaniline provided accurate positional and thermal parameters for all atoms, including hydrogens. iucr.org This level of detail is crucial for understanding intramolecular and intermolecular interactions. Neutron diffraction studies of 4-nitroaniline have further refined the positions of hydrogen atoms, which is essential for accurately describing hydrogen bonding networks. iucr.org

The analysis of crystal packing reveals how individual molecules are arranged in the crystal lattice. In many nitroaniline derivatives, hydrogen bonding plays a significant role in the packing arrangement. For instance, in 4-nitroaniline, hydrogen bonds connect the oxygen atoms of the nitro group to the amino groups of adjacent molecules. iucr.org

Lattice parameters, which define the size and shape of the unit cell, are determined with high precision from XRD data. For 2,6-dichloro-4-nitroaniline, the crystals are monoclinic with space group P2₁/c and specific lattice parameters of a= 3.723 Å, b= 17.833 Å, and c= 11.834 Å, with β= 94.12°. rsc.org Similarly, 4-methoxy-2-nitroaniline (B140478) crystallizes in an orthorhombic system with lattice parameters a = 16.17 Å, b = 6.55 Å, and c = 7.14 Å. researchgate.netresearchgate.net The study of a cocrystal of 4-nitroaniline and 4-aminobenzoic acid also confirmed its lattice parameters through single crystal XRD. nih.gov

Table 2: Crystal Data for 4-Nitroaniline Derivatives

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | Monoclinic | P2₁/n | a=12.336 Å, b=6.07 Å, c=8.592 Å, β=91.45° | iucr.org |

| 2,6-Dichloro-4-nitroaniline | Monoclinic | P2₁/c | a=3.723 Å, b=17.833 Å, c=11.834 Å, β=94.12° | rsc.org |

| 4-Methoxy-2-nitroaniline | Orthorhombic | - | a=16.17 Å, b=6.55 Å, c=7.14 Å | researchgate.netresearchgate.net |

| 4,N-Dimethyl-2-nitrosoaniline | Triclinic | P1 | a=8.636 Å, b=8.631 Å, c=11.101 Å, α=92.57°, β=94.12°, γ=105.02° | iucr.orgresearchgate.net |

| 2-Methyl-4-nitroanilinium trichloroacetate (B1195264) trichloroacetic acid | Monoclinic | P2(1)/c | a=14.947 Å, b=6.432 Å, c=19.609 Å | nih.gov |

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. For this compound and its precursors, mass spectrometry confirms the molecular formula and can provide structural information through fragmentation patterns.

The mass spectrum of 4-nitroaniline shows a molecular ion peak corresponding to its molecular weight. massbank.eu Under atmospheric pressure chemical ionization (APCI), thermally desorbed 4-nitroaniline generates a protonated species at m/z 139. acs.org Under higher ion-activating conditions, fragment ions at m/z 122 (loss of •OH) and m/z 92 (loss of •NO) are observed, providing evidence for the compound's structure. acs.org The introduction of acetonitrile (B52724) vapor into the ion source can alter the fragmentation pattern, demonstrating the influence of the chemical environment on ionization and fragmentation processes. acs.org

Table 3: Mass Spectrometry Data for 4-Nitroaniline

| Ionization Method | Condition | m/z | Assignment | Reference |

|---|---|---|---|---|

| EI | - | 138 | Molecular Ion [M]⁺ | massbank.eu |

| APCI | Mild in-source activation | 139 | Protonated Molecule [M+H]⁺ | acs.org |

| APCI | High in-source activation | 122 | [M+H - •OH]⁺ | acs.org |

| APCI | High in-source activation | 92 | [M+H - •NO]⁺ | acs.org |

Other Advanced Characterization Techniques

A variety of other analytical methods are employed to provide a complete characterization of this compound and related compounds.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to confirm the compound's purity and composition. fud.edu.ngjocpr.com

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of a compound. For a cocrystal of 4-nitroaniline and 4-aminobenzoic acid, TGA/DTA showed that the material is stable up to 160°C and has a sharp melting point at 151°C. nih.govchesci.com The thermal decomposition of related compounds has also been investigated to understand their stability at elevated temperatures. researchgate.netembrapa.br

Molar Conductance: Molar conductance measurements are used to determine whether a complex is an electrolyte or non-electrolyte in solution. For metal complexes derived from 4-nitroaniline Schiff bases, low molar conductivity values in solvents like methanol (B129727) or DMF indicate their non-electrolytic nature. fud.edu.ngjocpr.com In contrast, higher molar conductance values for other complexes suggest they behave as electrolytes. ajol.inforesearchgate.net

Computational and Theoretical Chemistry Studies of 4 Nitrosoaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute the energies, geometries, and vibrational frequencies of molecules. researchgate.net These calculations can be broadly categorized into semi-empirical, density functional theory (DFT), and ab initio methods. For a molecule like 4-nitrosoaniline, which features a push-pull system with an electron-donating amino group and an electron-withdrawing nitroso group, these calculations are crucial for understanding its electronic structure and intramolecular charge transfer characteristics.

Density Functional Theory (DFT) has become one of the most popular and effective methods for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. sphinxsai.com DFT methods, such as the widely used B3LYP functional, calculate the electronic energy and properties of a molecule based on its electron density. jchps.comresearchgate.net

For aromatic compounds with push-pull substituents like 4-nitroaniline (B120555), DFT calculations have been successfully used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net In studies of related molecules, the B3LYP method combined with basis sets like 6-311++G(d,p) has provided optimized geometrical parameters that show good agreement with experimental X-ray data. researchgate.net These calculations are instrumental in predicting infrared and Raman spectra, which aids in the assignment of vibrational modes. jchps.com Furthermore, DFT is used to compute the energies of the frontier molecular orbitals (HOMO and LUMO), which are key to analyzing the molecule's electronic transitions and charge transfer capabilities. researchgate.netsphinxsai.com The reliability of DFT in predicting molecular structure and vibrational frequencies for polyatomic molecules often surpasses conventional Hartree-Fock calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, using only fundamental physical constants without empirical parameters. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation. acs.org

While computationally more demanding than DFT, ab initio methods provide a systematic way to approach the exact solution. The Hartree-Fock method is a foundational ab initio technique that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. acs.org However, it does not fully account for electron correlation. Post-Hartree-Fock methods are employed to include electron correlation and improve accuracy. In computational studies of similar molecules like 2-chloro-4-nitroaniline, ab initio HF calculations with basis sets such as 6-311G(d,p) have been performed to obtain optimized structures and harmonic vibrational frequencies. sphinxsai.com These theoretical results are often scaled to better match experimental data, compensating for the approximations inherent in the method and for anharmonicity. sphinxsai.com

Molecular Structure and Electronic Properties Modeling

Modeling the molecular structure and electronic properties of this compound is essential for understanding its behavior. Computational models can predict the most stable three-dimensional arrangement of atoms, the distribution of electrons within the molecule, and how the molecule will interact with light and other molecules.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. scholarsresearchlibrary.com For this compound, key considerations include the planarity of the molecule and the orientation of the amino and nitroso groups relative to the benzene (B151609) ring.

Computational studies on the related compound N,N-diethyl-4-nitrosoaniline (DENA) using potential energy surface calculations have identified two distinct minima. nih.gov This suggests the existence of at least two different stable ground-state structural conformers that are in equilibrium. nih.gov This dual-conformer presence was proposed to explain the observation of dual fluorescence in certain solvents. nih.gov The stability of these conformers can be influenced by solute-solvent interactions. nih.gov X-ray crystallography of 4,N-Dimethyl-2-nitrosoaniline has shown that the molecule is nearly planar. researchgate.net This planarity facilitates conjugation between the substituent groups and the aromatic ring.

Table 1: Conformational States of N,N-diethyl-4-nitrosoaniline

| State | Description | Method of Identification |

|---|---|---|

| Conformer 1 | A stable ground-state structure. | Potential Energy Surface Calculation nih.gov |

The electronic behavior of this compound is dominated by the interaction between the electron-donating amino (-NH₂) group and the electron-withdrawing nitroso (-N=O) group, mediated by the π-system of the benzene ring. This "push-pull" architecture results in significant intramolecular charge transfer (ICT). nih.gov

Molecular Orbital (MO) theory provides a framework for understanding this phenomenon. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that primarily govern electronic transitions. For push-pull systems, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part.

Upon absorption of light, an electron is promoted from the HOMO to the LUMO, resulting in an excited state with a greater degree of charge separation than the ground state. This is known as a charge transfer (CT) transition. nih.gov Studies on N,N-diethyl-4-nitrosoaniline have identified both a locally excited (LE) state and a charge transfer (CT) state, which are responsible for its dual fluorescence properties in medium polar solvents. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's color, reactivity, and electronic properties. researchgate.net A smaller gap generally indicates that the molecule is more easily polarized and may exhibit significant nonlinear optical properties. researchgate.net

Table 2: Electronic States in N,N-diethyl-4-nitrosoaniline

| State | Full Name | Description |

|---|---|---|

| LE | Local Excited | An excited state where the electron remains largely in the same region of the molecule. nih.gov |

The distribution of electron density in a molecule dictates its chemical properties. Advanced computational techniques allow for the detailed analysis of this distribution.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. jyu.fi This analysis identifies critical points in the electron density, which are used to define atoms and the bonds between them. jyu.fi AIM analysis allows for the calculation of atomic charges and the characterization of inter- and intramolecular interactions, such as hydrogen bonds, based on the topological properties of the electron density at the bond critical points. jyu.fi

Molecular Dipole Moments and Polarization Studies

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the molecular dipole moment and polarization of nitroaniline derivatives. These studies reveal that the arrangement of atoms within the molecule and the interactions between molecules significantly influence these electronic properties.

Theoretical calculations using methods like DFT with the B3LYP functional and the 6-311++G(d,p) basis set have been used to determine the dipole moments of various substituted anilines. plu.mxepa.gov For instance, in a study of several polar molecules, the dipole moment of 2-nitroaniline (B44862) was determined both experimentally in benzene solution and theoretically using DFT calculations. epa.gov The results from both methods were in good agreement. epa.gov

The table below presents theoretically calculated dipole moments for 4-nitroaniline and related compounds from various studies.

| Compound | Method | Basis Set | Dipole Moment (Debye) | Source |

| 2-Nitroaniline | DFT | - | - | epa.gov |

| 2-Methyl-4-nitroaniline (B30703) | Hartree-Fock | - | ~2.5 D (enhancement) | acs.org |

| p-Nitroaniline | - | - | - | aip.org |

Reaction Mechanism Modeling and Energy Landscape Profiling

Theoretical modeling plays a crucial role in understanding the reaction mechanisms and energy landscapes of molecules like 4-nitroaniline. For instance, in the context of its derivatives, the interplay between strong and weak hydrogen bonds, dipole-dipole interactions, and aromatic interactions has been investigated by combining crystal structure analysis with Density Functional Theory (DFT) calculations. acs.orgjyu.fi

In derivatives of 4-nitroaniline, intermolecular N-H···O hydrogen bonds are significant in the molecular packing, leading to the formation of hydrogen-bonded dimers and chains. acs.org Van der Waals corrected DFT calculations have been employed to study the dimerization energies, revealing the importance of stacking interactions in addition to hydrogen bonding. acs.org

Furthermore, computational studies have explored the consequences of intermolecular interactions, such as hydrogen bond formation at the amino group of p-nitroaniline. mdpi.com These studies model the effects of these interactions on the molecule's properties by gradually changing the distance between the atoms involved in the hydrogen bond. mdpi.com

Calculations on 2-amino-4-nitroaniline have shown that this molecule crystallizes in a noncentrosymmetric space group, which is a prerequisite for significant second-order nonlinear optical (NLO) properties in the bulk material. nih.gov Theoretical calculations of its spectroscopic properties confirm the stabilization of a quinoide-like structure in the ground state. nih.gov

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of 4-nitroaniline and its derivatives. researchgate.net

Quantum mechanical calculations of energies, geometries, and vibrational wavenumbers of 4-nitroaniline (4NA) have been performed using DFT with various basis sets, such as B3LYP/6-311++G(d,p). researchgate.netresearchgate.net These calculations yield optimized geometrical parameters that show good agreement with experimental X-ray data. researchgate.netresearchgate.net The theoretical vibrational frequencies, when scaled, closely match the experimental values from FT-IR and FT-Raman spectra. researchgate.netsphinxsai.com This allows for a detailed interpretation of the infrared and Raman spectra, with assignments for various vibrational modes, including C-H stretching, C-C stretching, and nitro group vibrations. jchps.com

Theoretical UV-Vis spectra can also be simulated. For 4NA, a simulated UV-Vis spectrum obtained using the TD-DFT method showed a maximum absorption peak that arises from a π-π* electronic transition. jchps.com The calculated HOMO and LUMO energies from these theoretical models provide insights into the charge transfer that occurs within the molecule. researchgate.netsphinxsai.com

The table below summarizes a comparison between experimental and theoretically calculated vibrational frequencies for 4-nitroaniline.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Source |

| Asymmetric NO₂ stretch | 1580 | 1583 | - | jchps.com |

| Symmetric NO₂ stretch | 1320 | 1318 | - | jchps.com |

| C-C stretch | 1528, 1420, 1330 | 1577, 1530, 1473, 1328 | - | jchps.com |

| C-N stretch | 1265, 1270 | 1261, 1273 | - | jchps.com |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

Computational methods are essential for investigating the nature and impact of intermolecular interactions, such as hydrogen bonding, in 4-nitroaniline and its derivatives.

Studies combining crystal structure analysis and Density Functional Theory (DFT) calculations have shed light on the interplay of strong and weak hydrogen bonds, dipole-dipole interactions, and aromatic interactions. acs.orgjyu.fi In derivatives of 4-nitroaniline, intermolecular N-H···O hydrogen bonds play a significant role in the crystal packing, forming structures like hydrogen-bonded dimers and chains. acs.org

The effect of hydrogen bonding on the nonlinear optical (NLO) properties of p-nitroaniline has been a subject of theoretical analysis. rsc.orgpsu.edu Ab initio molecular orbital calculations have been used to optimize the monomer and dimer structures of p-nitroaniline, both in a vacuum and in the presence of an electric field. rsc.orgpsu.edu These studies have calculated hydrogen bond energies in the range of 2.5–5.7 kcal/mol. rsc.org

Furthermore, the influence of intermolecular interactions on the properties of the nitro group in para-substituted nitrobenzene (B124822) derivatives has been explored using quantum chemistry modeling. mdpi.com These simulations model "pure" intramolecular interactions by rotating the nitro group and account for intermolecular interactions by simulating hydrogen bond formation at the amino group. mdpi.com Molecular dynamics simulations have also been employed to understand solute-solvent interactions and preferential solvation at a molecular level, confirming that the glycinate (B8599266) anion of an ionic liquid can form hydrogen bonds with the amine group of 4-nitroaniline. acs.orgacs.org

Nonlinear Optical (NLO) Properties Theoretical Prediction

Theoretical predictions of nonlinear optical (NLO) properties are crucial for identifying and designing new materials for applications in photonics and optoelectronics. e-journals.in 4-nitroaniline (pNA) and its derivatives are benchmark molecules in this field due to their significant NLO response, which arises from intramolecular charge transfer from an electron donor group (amino) to an electron acceptor group (nitro) through a π-conjugated system. e-journals.inresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate NLO properties like the first hyperpolarizability (β). plu.mxe-journals.in Studies have investigated the NLO properties of numerous 4-nitroaniline type compounds, calculating their dipole moments, linear polarizabilities, and first hyperpolarizabilities using methods like the finite field approximation at the DFT level (e.g., B3LYP/6-311++G(d,p)). plu.mx

Theoretical calculations have also been performed on N-substituted p-nitroaniline molecules with different hybrid density functional theories (BPV86, B3LYP, and M-06) and the 6-31++G(d,p) basis set, showing that these derivatives can exhibit larger hyperpolarizabilities than p-nitroaniline itself. e-journals.in The electronic structure and linear and nonlinear optical susceptibilities of crystals like 2-methyl-4-nitroaniline (MNA) and 2-amino-4-nitroaniline (ANA) have been studied using the full potential linear augmented plane wave method within DFT. acs.org These calculations reveal that while substituent groups enhance the optical response, intermolecular interactions can decrease the NLO properties. acs.org

A general computational protocol for accurately predicting the NLO properties of solvated molecules has been developed, taking p-nitroaniline as a model system. acs.orgnih.gov This approach uses molecular dynamics simulations with polarizable force fields and calculates the static NLO properties at a high level of theory (MP2/aug-cc-pVDZ), achieving good agreement with experimental data for phenomena like electric field-induced second harmonic generation (EFISH) and hyper-Rayleigh scattering (HRS). acs.orgnih.gov

The table below presents theoretically calculated first hyperpolarizability (β) values for p-nitroaniline and a derivative.

| Compound | Method | Basis Set | First Hyperpolarizability (β) (esu) | Source |

| p-Nitroaniline | - | - | 5.01 x 10⁻⁵¹ c³m²/J² | researchgate.net |

| 2-amino-4-nitroaniline | - | - | β(tot) is 3.6 times higher than p-nitroaniline | nih.gov |

Coordination Chemistry of 4 Nitrosoaniline and Its Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 4-nitrosoaniline and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a range of analytical techniques to determine their composition, structure, and properties.

This compound and its derivatives have been shown to form stable complexes with a variety of transition metal ions. The synthesis often involves direct reaction between the metal precursor and the ligand.

For instance, novel homoleptic copper(I) complexes, such as [Cu(ArNO)3]PF6 where Ar is 4-Et2NC6H4NO (N,N'-diethyl-4-nitrosoaniline), have been synthesized by reacting the nitrosoarene with [Cu(CH3CN)4]PF6. nih.govnih.gov Similarly, ruthenium complexes like rac-cis-[Ru(Cl)(bpy)2(N,N-diethyl-4-nitrosoaniline)]Cl have been prepared from the reaction of rac-cis-Ru(Cl)2(bpy)2 with N,N-diethyl-4-nitrosoaniline. oup.com

Complexes of cobalt have also been extensively studied. A cobalt(III) porphyrin complex, [CoIII(TPP)(4-nitroaniline)2]Cl (where TPP is tetraphenylporphyrin), was synthesized by reacting [CoIII(TPP)Cl] with an excess of 4-nitroaniline (B120555). nih.gov Cobalt(II) complexes with Schiff base ligands derived from 4-nitroaniline and aldehydes like 2-hydroxy-1-napthaldehyde or vanillin (B372448) have been synthesized, often through solvent-free methods or by refluxing in ethanol. ajol.infofud.edu.ng Other divalent metal ions, including Ni(II), Cu(II), and Zn(II), have been used to create complexes with ligands derived from 4-nitroaniline, such as 2-(4-antipyrine azo)-4-nitroaniline. uobaghdad.edu.iq

The synthesis of a copper(II) complex, [Cu(NO3)2(C6H6N2O2)2(H2O)2], was achieved from water-ethanol solutions of Cu(NO3)2 and 4-nitroaniline (PNA). iucr.org Platinum(II) complexes, such as trans-[PtCl2(4-nitroaniline)(piperidine)], have also been synthesized, demonstrating the versatility of 4-nitroaniline as a ligand for late transition metals. iucr.org

A summary of representative synthesized complexes is provided in the table below.

| Metal Ion | Ligand(s) | Complex Formula | Reference |

| Cu(I) | N,N'-diethyl-4-nitrosoaniline | [Cu(Et2NPhNO)3]PF6 | nih.gov |

| Ru(II) | N,N-diethyl-4-nitrosoaniline, bipyridine, Cl⁻ | rac-cis-[Ru(Cl)(bpy)2(Et2NPhNO)]Cl | oup.com |

| Co(III) | 4-nitroaniline, Tetraphenylporphyrin | [Co(TPP)(p-NO2C6H4NH2)2]Cl | nih.gov |

| Cu(II) | 4-nitroaniline, NO₃⁻, H₂O | [Cu(NO3)2(p-NO2C6H4NH2)2(H2O)2] | iucr.org |

| Pt(II) | 4-nitroaniline, piperidine, Cl⁻ | trans-[PtCl2(p-NO2C6H4NH2)(C5H10NH)] | iucr.org |

| Co(II) | Schiff base of 2-hydroxy-1-napthaldehyde and 4-nitroaniline | [Co(L)2] | fud.edu.ng |

| Zn(II) | 4-nitroso-N,N-dimethylaniline, Cl⁻ | [ZnCl2(ONC6H4NMe2)2] | acs.org |

The way this compound and its derivatives bind to metal centers is a key aspect of their coordination chemistry. The nitrosoarene ligand (Ar-N=O) is ambidentate and can coordinate through either the nitrogen or the oxygen atom, or in a side-on fashion involving both atoms. nih.gov

In the complex [Cu(Et2NPhNO)3]PF6, the copper(I) ion is N-coordinated to the nitrosoarene ligands, resulting in a distorted trigonal planar geometry. nih.gov In contrast, an X-ray crystal structure of dichlorobis(4-nitroso-N,N-dimethylaniline)zinc(II) revealed an example of an oxygen-bonded arylnitroso ligand. acs.org The choice between N- and O-binding is influenced by factors including the hardness or softness of the metal center and steric effects, though the Hard-Soft Acid-Base (HSAB) principle is not always a sufficient predictor. nih.gov For example, cobalt(II) complexes of 4-nitroso-N,N-dimethylaniline show N-binding, whereas the analogous zinc(II) complex exhibits O-binding. acs.orgacs.org

When 4-nitroaniline itself acts as a ligand, coordination typically occurs through the nitrogen atom of the amino group (-NH2). In the complex [Cu(NO3)2(4-nitroaniline)2(H2O)2], the copper(II) ion is monodentately coordinated by two neutral 4-nitroaniline molecules via the amino nitrogen. iucr.org This coordination, along with two nitrate (B79036) anions and two water molecules, results in a distorted octahedral geometry around the copper center due to the Jahn-Teller effect. iucr.org Similarly, in the [CoIII(TPP)(4-nitroaniline)2]Cl complex, the cobalt ion is octahedrally coordinated by the four nitrogen atoms of the porphyrin ring and two axial 4-nitroaniline ligands binding through their amino groups. nih.gov In trans-[PtCl2(4-nitroaniline)(piperidine)], the platinum(II) center displays a slightly distorted square-planar geometry, with 4-nitroaniline binding through its amino nitrogen. iucr.org

For Schiff base derivatives of 4-nitroaniline, coordination often involves the azomethine (-CH=N-) nitrogen and a deprotonated hydroxyl group from the aldehyde precursor, acting as bidentate ligands. ajol.infofud.edu.ng

| Complex | Metal Center | Ligand Donor Atom(s) | Coordination Geometry | Reference |

| [Cu(Et2NPhNO)3]PF6 | Cu(I) | N (nitroso) | Distorted Trigonal Planar | nih.gov |

| [ZnCl2(ONC6H4NMe2)2] | Zn(II) | O (nitroso) | Tetrahedral | acs.org |

| [CoCl2(ONC6H4NMe2)2] | Co(II) | N (nitroso) | Tetrahedral | acs.org |

| [Cu(NO3)2(PNA)2(H2O)2] | Cu(II) | N (amino) | Distorted Octahedral | iucr.org |

| [Co(TPP)(PNA)2]Cl | Co(III) | N (amino) | Octahedral | nih.gov |

| trans-[PtCl2(PNA)(Pip)] | Pt(II) | N (amino) | Square Planar | iucr.org |

| [Ni(MNIMP)2(H2O)2]Cl2 | Ni(II) | N (azomethine), O (phenolic) | Octahedral | ajol.info |

Spectroscopic and Structural Elucidation of Coordination Compounds

X-ray Crystallography has been instrumental in unambiguously determining the solid-state structures of these complexes. It has provided direct evidence for different binding modes, such as N-coordination in [Cu(Et2NPhNO)3]PF6 and O-coordination in [ZnCl2(ONC6H4NMe2)2]. nih.govacs.org It also confirms coordination geometries, including the octahedral geometry of [Cu(NO3)2(4-nitroaniline)2(H2O)2] and the square-planar geometry of trans-[PtCl2(4-nitroaniline)(piperidine)]. iucr.orgiucr.org

Infrared (IR) Spectroscopy is widely used to infer the coordination mode. A key indicator for Schiff base complexes is the shift in the azomethine ν(C=N) stretching frequency upon coordination to the metal ion. ajol.infofud.edu.ng For instance, in a Ni(II) complex with a Schiff base derived from vanillin and 4-nitroaniline, the ν(C=N) band shifts to a higher frequency compared to the free ligand, indicating coordination through the azomethine nitrogen. ajol.info The appearance of new bands in the far-IR region, attributable to ν(M-N) and ν(M-O) vibrations, further confirms complexation. ajol.infomdpi.com

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complexes. The spectra of the complexes typically show shifts in the absorption bands compared to the free ligands, signifying complex formation. ajol.infouobaghdad.edu.iq These spectra are also used to determine the coordination geometry, as different geometries (e.g., octahedral vs. tetrahedral) give rise to characteristic d-d electronic transitions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool, particularly for diamagnetic complexes. In the ¹H NMR spectra of Schiff base ligands, the chemical shift of the azomethine proton (-CH=N-) changes upon complexation. globalscientificjournal.com The disappearance of the phenolic -OH proton signal in the complex's spectrum confirms its deprotonation and coordination to the metal ion. globalscientificjournal.com

Molar conductivity measurements are used to determine whether the complexes are electrolytic or non-electrolytic in solution, which helps in formulating their structures. fud.edu.ngmdpi.com

| Technique | Information Obtained | Key Findings for this compound Complexes | Reference |

| X-ray Crystallography | Precise bond lengths, angles, coordination geometry | Confirmed N- vs O-binding modes; revealed octahedral, square planar, and tetrahedral geometries. | nih.govnih.goviucr.orgiucr.orgacs.org |

| Infrared (IR) Spectroscopy | Functional group coordination | Shift in ν(C=N) and ν(N-O) bands; appearance of ν(M-N) and ν(M-O) bands. | ajol.infofud.edu.ngmdpi.com |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry | Shifts in ligand-based and d-d transition bands upon complexation. | ajol.infouobaghdad.edu.iqmdpi.com |

| NMR Spectroscopy | Molecular structure in solution | Shift of azomethine proton signal; disappearance of phenolic proton signal. | ajol.infoglobalscientificjournal.com |

Theoretical Studies of Metal-Ligand Interactions in Complexes

Computational methods, particularly Density Functional Theory (DFT), have become essential for understanding the intricate details of metal-ligand interactions in this compound complexes. These studies complement experimental findings by providing insights into electronic structures, bonding, and reaction mechanisms that are difficult to probe experimentally.

Theoretical calculations have been successfully employed to rationalize the preferential binding modes of ambidentate nitrosoarene ligands. DFT studies on ferrous and ferric heme model complexes with nitrosoarene ligands revealed that the experimentally observed N-binding to Fe(II) and O-binding to Fe(III) originate from the different relative stabilities of the binding isomers, and are not simply artifacts of crystal packing. nih.gov